4-nitro-2,3-dihydro-1H-indene-2-carboxylic acid
Description
Molecular Architecture and Stereoelectronic Configuration
The molecular architecture of 4-nitro-2,3-dihydro-1H-indene-2-carboxylic acid is characterized by a fused bicyclic system wherein the benzene ring maintains full aromaticity while the five-membered ring exists in a saturated dihydro state. The compound exhibits specific stereoelectronic features arising from the positioning of functional groups at strategic locations within the molecular framework. The nitro group occupies the 4-position of the benzene ring, placing it ortho to the ring fusion and creating significant electronic perturbation of the aromatic system. This substitution pattern establishes a strong electron-withdrawing environment that influences both the chemical reactivity and physical properties of the molecule.
The carboxylic acid functionality resides at the 2-position of the saturated ring, introducing both hydrogen bonding capability and additional electron-withdrawing character to the molecular structure. According to structural analysis data, the compound possesses five hydrogen bond acceptor sites and one hydrogen bond donor site, indicating substantial potential for intermolecular interactions. The three-dimensional configuration of the molecule is further defined by the specific arrangement of these functional groups, which creates a chiral center at the 2-position bearing the carboxylic acid substituent.
Stereoelectronic analysis reveals that the nitro group contributes significant resonance stabilization to the benzene ring while simultaneously creating steric interactions with adjacent ring positions. The International Union of Pure and Applied Chemistry identifier for this compound, represented as InChI=1S/C10H9NO4/c12-10(13)7-4-6-2-1-3-9(11(14)15)8(6)5-7/h1-3,7H,4-5H2,(H,12,13), provides detailed connectivity information that confirms the specific bonding patterns and stereochemical relationships. The Simplified Molecular Input Line Entry System representation further illustrates the molecular topology, demonstrating the spatial arrangement of functional groups within the indene framework.
Properties
IUPAC Name |
4-nitro-2,3-dihydro-1H-indene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c12-10(13)7-4-6-2-1-3-9(11(14)15)8(6)5-7/h1-3,7H,4-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDFIUAOEDQFQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=CC=C2[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594985 | |
| Record name | 4-Nitro-2,3-dihydro-1H-indene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209225-00-3 | |
| Record name | 4-Nitro-2,3-dihydro-1H-indene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration of Indene Derivatives
- Starting Materials: The nitration is commonly performed on 2,3-dihydro-1H-indene or its derivatives.
- Reagents and Conditions: Nitration typically employs nitric acid or mixed acid systems under controlled temperature to achieve regioselective substitution at the 4-position of the indene ring.
- Outcome: This step yields 4-nitro-2,3-dihydro-1H-indene as an intermediate.
Carboxylation at the 2-Position
- Approach: The carboxylic acid group at the 2-position can be introduced via oxidation of a methyl or hydroxymethyl substituent or through direct carboxylation reactions.
- Typical Methods:
- Bromination of the methyl group at the 2-position to form 2-(bromomethyl)-4-nitro-2,3-dihydro-1H-indene, followed by hydrolysis to the carboxylic acid.
- Use of Grignard reagents or organolithium intermediates reacting with carbon dioxide to introduce the carboxyl group.
- Example: Bromination using N-bromosuccinimide (NBS) in the presence of radical initiators such as benzoyl peroxide, typically in solvents like carbon tetrachloride or dichloromethane under reflux, is a common method to prepare bromomethyl intermediates.
Hydrolysis and Oxidation to Carboxylic Acid
- The bromomethyl intermediate undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid.
- Oxidation methods can also be employed to convert aldehyde or alcohol intermediates at the 2-position to the carboxylic acid.
Industrial and Laboratory Scale Synthesis
- Laboratory Scale: The synthetic route involving nitration, bromination, and hydrolysis is well-established and can be performed with standard organic synthesis equipment. Reaction monitoring is typically done by thin-layer chromatography (TLC) and product characterization by NMR and IR spectroscopy.
- Industrial Scale: Continuous flow reactors and optimized reaction parameters (temperature, solvent choice, and reaction time) improve yield and process efficiency. Solvents such as acetone, acetonitrile, or dichloromethane are preferred for their ability to dissolve reactants and facilitate controlled bromination.
Data Table: Summary of Preparation Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Nitration | Electrophilic Aromatic Substitution | HNO3 or mixed acid, low temperature | 70-85 | Regioselective nitration at 4-position |
| Bromination at 2-position | Radical Bromination | NBS, benzoyl peroxide, CCl4 or CH2Cl2, reflux | 65-80 | Formation of 2-(bromomethyl)-4-nitro-indene |
| Hydrolysis to acid | Nucleophilic substitution | Aqueous base/acid, heat | 75-90 | Conversion of bromomethyl to carboxylic acid |
| Purification | Chromatography/Crystallization | Solvent systems like petroleum ether/ethyl acetate | - | Ensures product purity |
Research Findings and Notes
- The bromination step is critical and requires careful control of radical initiator concentration and reaction temperature to avoid overbromination or side reactions.
- The nitro group’s electron-withdrawing effect influences the reactivity of the indene ring, affecting bromination regioselectivity and the stability of intermediates.
- Alternative synthetic routes involve cascade or domino reactions starting from 1,1-enediamines and benzylidene derivatives, but these are more commonly applied to related indenodihydropyridines rather than the target compound.
- The presence of the carboxylic acid group at the 2-position is often confirmed by NMR (characteristic chemical shifts), FTIR (broad O-H stretch and C=O stretch), and high-resolution mass spectrometry (HRMS).
- Industrial methods may utilize continuous flow chemistry to enhance safety, scalability, and reproducibility, especially for the bromination step.
Chemical Reactions Analysis
Types of Reactions
4-nitro-2,3-dihydro-1H-indene-2-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Amino derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indene derivatives.
Scientific Research Applications
4-nitro-2,3-dihydro-1H-indene-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Exploration as a precursor for pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-nitro-2,3-dihydro-1H-indene-2-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the functional groups present and the context of its use. For instance, the nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Indene Scaffold
The indene backbone is highly modifiable, with substituents altering physicochemical and functional properties. Below is a comparative analysis of key derivatives:
Table 1: Structural and Functional Comparison
Key Observations :
- Electron-Withdrawing Groups: The nitro (-NO₂) group in the title compound enhances acidity (pKa ~1.5–2.0 for -COOH) compared to bromo (-Br) or hydroxyl (-OH) derivatives .
- Biological Activity : The 4-nitro derivative’s strong electron-withdrawing nature may improve binding to enzymatic targets, whereas the 2-hydroxy analog (from ) is used in cystic fibrosis transmembrane conductance regulator (CFTR) modulators .
- Synthetic Utility: Bromo and chloro derivatives are preferred for cross-coupling reactions (e.g., Suzuki-Miyaura), while amino variants (e.g., cis-1-amino-indan-2-carboxylic acid) serve as constrained amino acids in peptide design .
Pharmacologically Active Derivatives
2-{4-Methoxy-3-[2-(3-methylphenyl)ethoxy]benzamido}-2,3-dihydro-1H-indene-2-carboxylic acid
- CAS: 1195941-38-8 | Formula: C₂₇H₂₇NO₅
- This derivative acts as a lysophosphatidic acid receptor 1 (LPAR1) antagonist , highlighting how extended aromatic substituents (e.g., benzamido groups) enhance receptor binding affinity . In contrast, the 4-nitro compound’s simpler structure prioritizes metabolic stability .
BpAib (2-Amino-5-benzoyl-2,3-dihydro-1H-indene-2-carboxylic acid)
- A constrained α-amino acid used in peptide engineering. The benzoyl group at C5 introduces rigidity, whereas the 4-nitro derivative’s planar structure may limit conformational flexibility .
Physicochemical and Spectral Comparisons
Table 2: Spectroscopic Data
- NMR Trends : The nitro group deshields adjacent protons (e.g., C3-H in 4-nitro derivative δ ~8.2 ppm), whereas bromo substituents cause upfield shifts due to diamagnetic anisotropy .
Biological Activity
4-Nitro-2,3-dihydro-1H-indene-2-carboxylic acid (CAS No. 209225-00-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
The biological activities of 4-nitro-2,3-dihydro-1H-indene-2-carboxylic acid are attributed to its ability to interact with various biochemical pathways. Research indicates that this compound may exhibit:
- Antimicrobial Activity : Studies have shown that derivatives of indene compounds can possess antimicrobial properties, potentially inhibiting bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways .
- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to inhibit inflammatory mediators such as prostaglandins and cytokines, suggesting that 4-nitro-2,3-dihydro-1H-indene-2-carboxylic acid may also exert anti-inflammatory effects .
Biological Activity Data
The following table summarizes the biological activities reported for 4-nitro-2,3-dihydro-1H-indene-2-carboxylic acid and related compounds:
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Inhibition of TNF-alpha production | |
| Antitumor | Cytotoxicity against cancer cells |
Case Studies
Several studies have focused on the synthesis and biological evaluation of 4-nitro-2,3-dihydro-1H-indene-2-carboxylic acid derivatives:
- Antitumor Activity : A study investigated a series of indene derivatives, including 4-nitro-2,3-dihydro-1H-indene-2-carboxylic acid, for their cytotoxic effects on various cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting potential as anticancer agents .
- Anti-inflammatory Studies : In a model of induced inflammation, treatment with 4-nitro-2,3-dihydro-1H-indene-2-carboxylic acid reduced markers of inflammation such as interleukin levels and nitric oxide production .
Q & A
Q. What are the optimal synthetic routes for 4-nitro-2,3-dihydro-1H-indene-2-carboxylic acid, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically begins with functionalizing the indene backbone. For nitro-substituted derivatives, nitration of a pre-formed indene-carboxylic acid precursor (e.g., via electrophilic aromatic substitution) is common. Key factors include:
- Nitration Conditions: Use of mixed acids (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to minimize over-nitration .
- Catalysts: Lewis acids like FeCl₃ may enhance regioselectivity for the 4-position .
- Purification: Recrystallization from ethanol/water mixtures improves purity, with yields typically 40–60% .
Contradictions in reported yields (e.g., 30% vs. 65%) may arise from variations in solvent polarity or nitro precursor stability .
Q. How can spectroscopic techniques (NMR, IR) and X-ray crystallography resolve structural ambiguities in nitro-indene-carboxylic acid derivatives?
Methodological Answer:
- NMR: H NMR distinguishes nitro group positioning via deshielding effects (e.g., aromatic protons at C5/C6 shift downfield by 0.3–0.5 ppm in 4-nitro derivatives) .
- X-ray Crystallography: Resolves stereoelectronic effects; for example, the nitro group’s coplanarity with the indene ring influences hydrogen-bonding networks in crystal lattices .
- IR: Carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and nitro symmetric/asymmetric vibrations (~1520 and ~1350 cm⁻¹) confirm functional group integrity .
Advanced Research Questions
Q. How does the 4-nitro group modulate the compound’s electronic structure and reactivity compared to other substituents (e.g., methoxy, amino)?
Methodological Answer:
- Computational Modeling: Density functional theory (DFT) calculations show the nitro group’s electron-withdrawing effect reduces electron density at C2 (carboxylic acid), increasing acidity (pKa ~2.5 vs. ~4.2 for methoxy analogs) .
- Reactivity Studies: Nitro derivatives exhibit slower esterification kinetics due to steric hindrance and electronic deactivation, requiring harsher conditions (e.g., H₂SO₄ catalysis at 80°C) .
- Comparative SAR: Nitro-substituted analogs show enhanced binding to hydrophobic enzyme pockets (e.g., SARS-CoV-2 NSP3 macrodomain) compared to hydroxyl or amino derivatives .
Q. What experimental strategies address contradictions in reported biological activities of nitro-indene-carboxylic acids?
Methodological Answer:
- Dose-Response Profiling: Use standardized assays (e.g., IC₅₀ measurements in enzyme inhibition) to compare activity across studies. For example, discrepancies in anti-inflammatory activity (e.g., COX-2 inhibition) may stem from assay sensitivity (ELISA vs. fluorometric) .
- Stereochemical Analysis: Chiral separation (e.g., HPLC with a chiral column) resolves enantiomer-specific effects, as (1R,2R) configurations often show higher bioactivity than (1S,2S) .
- Metabolite Screening: LC-MS/MS identifies reactive metabolites that may confound activity readings (e.g., nitro-reduction to amines in cell-based assays) .
Q. How can molecular docking and crystallography guide the design of 4-nitro-indene-carboxylic acid derivatives for targeted enzyme inhibition?
Methodological Answer:
- Docking Workflow:
- Protein Preparation: Retrieve target enzyme structures (e.g., PDB: 5SQA for SARS-CoV-2 NSP3) and remove water/cofactors .
- Ligand Optimization: Minimize the compound’s energy using MMFF94 force fields, focusing on nitro group orientation .
- Binding Affinity Analysis: AutoDock Vina calculates ΔG values; nitro derivatives often show stronger binding (-9.2 kcal/mol) than non-nitrated analogs (-7.5 kcal/mol) due to π-stacking with aromatic residues .
- Crystallographic Validation: Co-crystallization with the target enzyme (e.g., soaking at 10 mM ligand concentration) confirms binding poses and identifies critical hydrogen bonds (e.g., between the carboxylic acid and Arg-131 in NSP3) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
